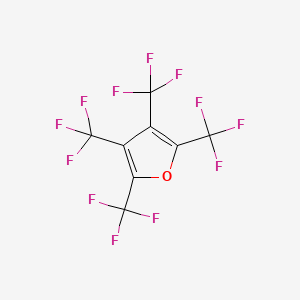
Glyceryl 1-monofluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 2-fluoroacetate is an organic compound with the molecular formula C5H9FO4. This compound is characterized by the presence of both hydroxyl and fluoroacetate functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl 2-fluoroacetate typically involves the esterification of 2,3-dihydroxypropyl alcohol with fluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 2,3-dihydroxypropyl 2-fluoroacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: 2,3-Dihydroxypropyl 2-fluoroacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 2,3-Dihydroxypropyl 2-carboxylate.
Reduction: 2,3-Dihydroxypropyl alcohol.
Substitution: 2,3-Dihydroxypropyl 2-hydroxyacetate.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl 2-fluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,3-dihydroxypropyl 2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The fluoroacetate group can inhibit enzyme activity by forming a stable complex with the enzyme, thereby blocking its function. This inhibition can lead to the disruption of metabolic processes, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
2,3-Dihydroxypropyl acetate: Lacks the fluoro group, making it less reactive in certain chemical reactions.
2-Fluoroethyl acetate: Contains a fluoro group but lacks the dihydroxypropyl moiety, resulting in different chemical properties and reactivity.
Uniqueness: 2,3-Dihydroxypropyl 2-fluoroacetate is unique due to the presence of both hydroxyl and fluoroacetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from organic synthesis to potential therapeutic uses.
Propriétés
Numéro CAS |
371-46-0 |
|---|---|
Formule moléculaire |
C5H9FO4 |
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 2-fluoroacetate |
InChI |
InChI=1S/C5H9FO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2 |
Clé InChI |
WCWJRCWJPRMTLV-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(=O)CF)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


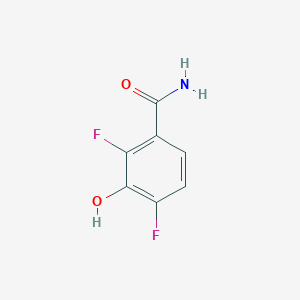
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

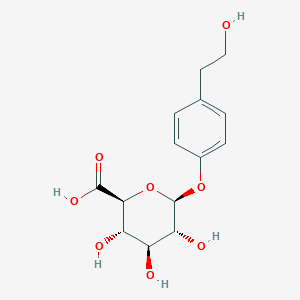
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
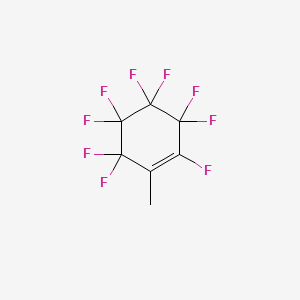
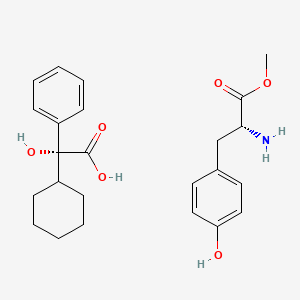

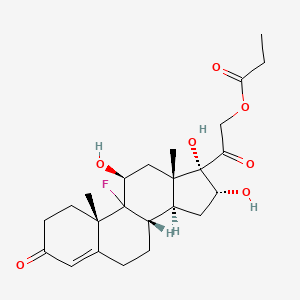
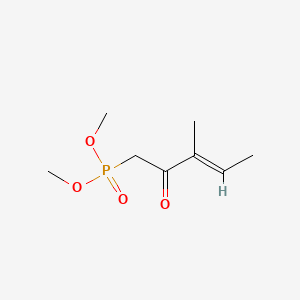

![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)

